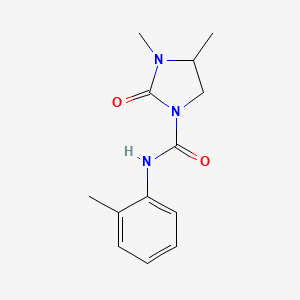
3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 2-oxoimidazolidine ring substituted with dimethyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Substitution Reactions: The dimethyl and methylphenyl groups are introduced through substitution reactions. This can be achieved by reacting the imidazolidine ring with suitable alkylating agents in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted imidazolidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction may produce reduced imidazolidine compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Altering Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide
- 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide
Uniqueness
3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89645-67-0 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3,4-dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-6-4-5-7-11(9)14-12(17)16-8-10(2)15(3)13(16)18/h4-7,10H,8H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
IQOARKIAMYPBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)N1C)C(=O)NC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


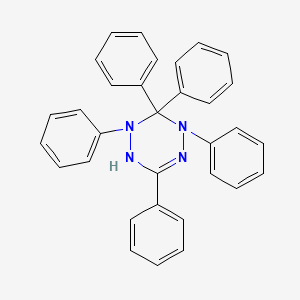
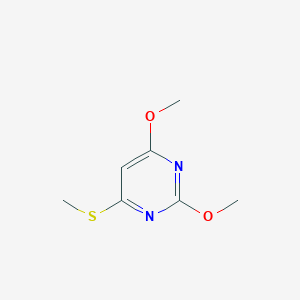
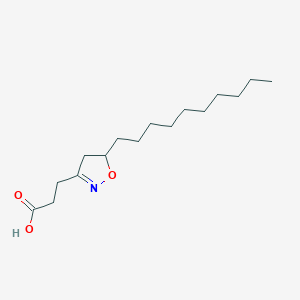
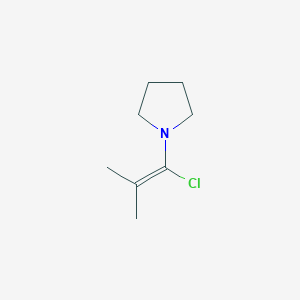
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
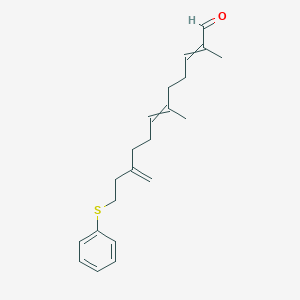
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
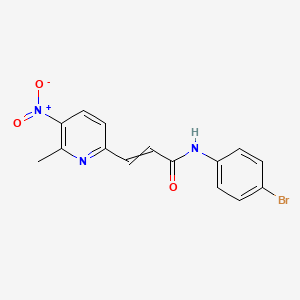
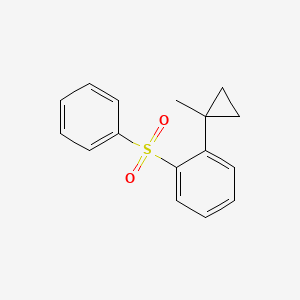
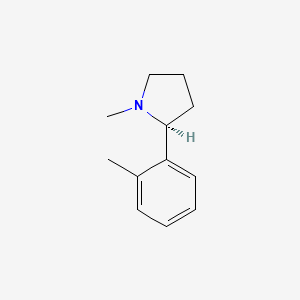

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
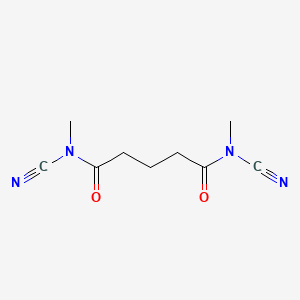
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
